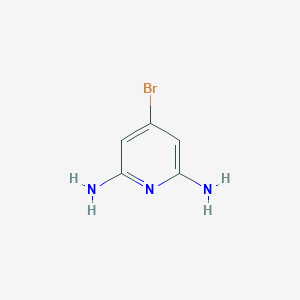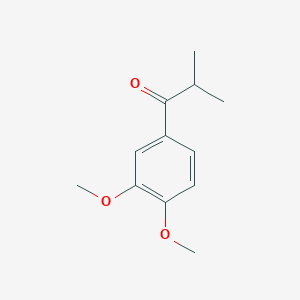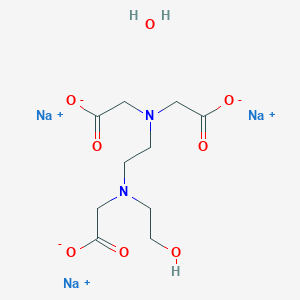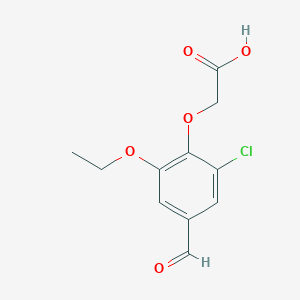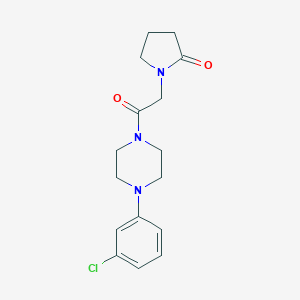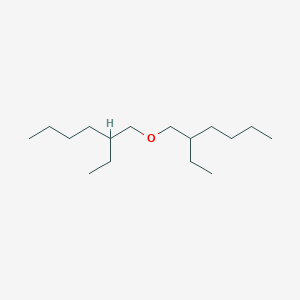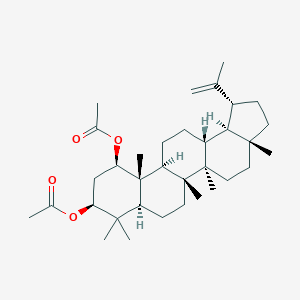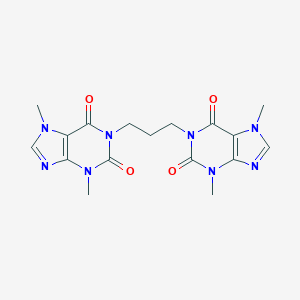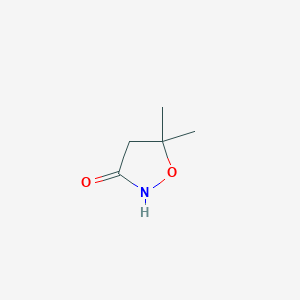
3-Isoxazolidinone, 5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Isoxazolidinone, 5,5-dimethyl-” is a chemical compound with the molecular formula C5H9NO2 . It is a solid substance with a molecular weight of 115.13 .
Synthesis Analysis
The synthesis of isoxazolidines, including “3-Isoxazolidinone, 5,5-dimethyl-”, can be achieved through a catalyst-free one-pot three-component cycloaddition of sulfoxonium ylides, nitrosoarenes, and alkenes . Another common method involves obtaining 5,5-dimethyl-3-isoxazolidinyl nitrile by the reaction of cyanogen chloride and tert-butylhydroxylamine, which is then converted to the target product by hydrogenation reduction or hydrolysis reaction .Molecular Structure Analysis
The molecular structure of “3-Isoxazolidinone, 5,5-dimethyl-” consists of a five-membered heterocyclic ring containing nitrogen and oxygen atoms . The linear formula of this compound is C5H9NO2 .Chemical Reactions Analysis
The chemical reactions involving “3-Isoxazolidinone, 5,5-dimethyl-” can be influenced by different phase transfer catalysts . For instance, anthrone can be alkylated selectively to give O-, C,O- or C,C-substituted compounds. Similarly, “3-Isoxazolidinone, 5,5-dimethyl-” can yield N- or O-derivatives .Physical And Chemical Properties Analysis
“3-Isoxazolidinone, 5,5-dimethyl-” is a solid substance with a melting point of 85-88°C . It has a molecular weight of 115.13 .Applications De Recherche Scientifique
Isoxazoline Derivatives in Anticancer Research
Isoxazoline derivatives, including 3-Isoxazolidinone, 5,5-dimethyl-, are significant in medicinal chemistry, especially as anticancer agents. These compounds are part of the azoles family, known for their nitrogen and oxygen-containing heterocycles. The review by Kaur et al. (2014) emphasizes the importance of isoxazoline compounds isolated from natural sources and their synthetic pathways. They highlight the role of these compounds as potential chemotherapeutic agents, discussing the structural-activity relationship and the impact of stereochemistry on their anticancer activity. This insight could provide a foundation for further research aimed at developing novel anticancer drugs (Kaur, Kumar, Sharma, & Gupta, 2014).
Isoxazolin-5-one- and 3-Nitropropanoic Acid-Derived Compounds in Natural Products
Compounds derived from the isoxazolinone ring and 3-nitropropanoic acid moiety, related to 3-Isoxazolidinone, 5,5-dimethyl-, are found in plants, insects, bacteria, and fungi. Becker et al. (2017) provide a comprehensive review of natural compounds stemming from these structural elements. The review includes the biosynthetic pathways of these compounds in different species and discusses their biological activities. This information is crucial for understanding the broad spectrum of natural products related to 3-Isoxazolidinone, 5,5-dimethyl- and their potential applications in various fields (Becker, Pasteels, Weigel, Dahse, Voigt, & Boland, 2017).
Safety And Hazards
The safety data sheet for “3-Isoxazolidinone, 5,5-dimethyl-” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure .
Propriétés
IUPAC Name |
5,5-dimethyl-1,2-oxazolidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(2)3-4(7)6-8-5/h3H2,1-2H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZYXGPGJLIZKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474835 |
Source


|
| Record name | 3-Isoxazolidinone, 5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isoxazolidinone, 5,5-dimethyl- | |
CAS RN |
62243-00-9 |
Source


|
| Record name | 3-Isoxazolidinone, 5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

